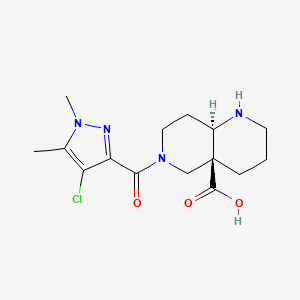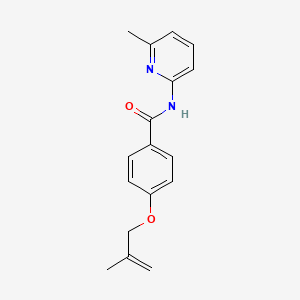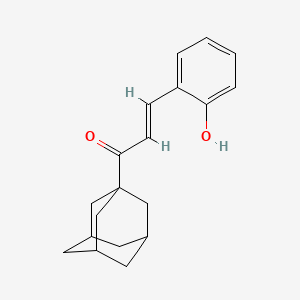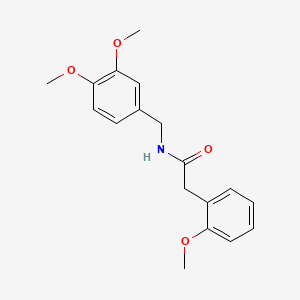![molecular formula C27H36N4OS B5424656 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5424656.png)
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a unique structure that combines elements of sulfur, triazine, and benzoxazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps:
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Butylsulfanyl Group: This is achieved through nucleophilic substitution reactions, where a butylsulfanyl group is introduced to the triazine ring.
Attachment of the Naphthalenyl Moiety: This step involves the coupling of the naphthalenyl group to the triazine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the naphthalenyl moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the butylsulfanyl group, where various nucleophiles can replace the butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and mechanical strength.
Coatings: Its incorporation into coatings can improve their durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine exerts its effects is likely multifaceted:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(Butylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8A-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: shares similarities with other triazine and benzoxazepine derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both the butylsulfanyl group and the naphthalenyl moiety in the same molecule is unique, providing distinct chemical and physical properties.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
Properties
IUPAC Name |
3-butylsulfanyl-6-(3,8,8-trimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4OS/c1-5-6-14-33-26-29-25-23(30-31-26)19-11-7-8-12-22(19)28-24(32-25)20-16-21-18(15-17(20)2)10-9-13-27(21,3)4/h7-8,10-12,17,20-21,24,28H,5-6,9,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKKCOFAXQYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CC5C(=CCCC5(C)C)CC4C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]isoxazole-4-carboxamide](/img/structure/B5424582.png)

![3-methyl-7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5424602.png)
![2-[2-(4-morpholinyl)ethyl]-N-1-naphthyl-1-piperidinecarboxamide](/img/structure/B5424607.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5424622.png)

![(6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5424631.png)
![methyl 3-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]benzoate](/img/structure/B5424636.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5424644.png)

![Methyl 2-[cyano(4-methoxy-6-methylpyrimidin-2-YL)amino]acetate](/img/structure/B5424670.png)
![7-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424681.png)

![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5424689.png)
